
Bleomycin-BAPP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bleomycin-BAPP, also known as this compound, is a useful research compound. Its molecular formula is C60H97N19O25S3 and its molecular weight is 1580.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294979. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemotherapeutic Applications
Bleomycin-BAPP is primarily utilized in cancer treatment. Its mechanism involves inducing DNA strand breaks through oxidative damage, which is crucial for its antitumor efficacy. However, studies have shown that while this compound exhibits similar activity against certain tumors compared to its parent compound, it also has enhanced pulmonary toxicity.
Case Study: Antitumor Activity Comparison
A study comparing the pulmonary toxicity and antitumor activity of this compound with other agents revealed that this compound was significantly more toxic to lung tissue than standard bleomycin without showing increased efficacy against B16 melanoma tumors. This finding raises concerns regarding the clinical use of this compound due to its adverse effects despite its potential therapeutic benefits .
Pulmonary Toxicity Research
The pulmonary toxicity associated with this compound is a critical area of research, particularly in understanding its role in inducing pulmonary fibrosis. The compound's ability to cause lung damage necessitates careful evaluation in clinical settings.
Case Study: Pulmonary Fibrosis Induction
Research has demonstrated that this compound can induce pulmonary fibrosis in animal models, similar to bleomycin itself. The study introduced novel readouts such as Forced Vital Capacity (FVC) and Diffusion Factor for Carbon Monoxide (DFCO) to assess lung function and fibrosis progression. These parameters correlated well with traditional histological assessments, indicating that this compound could serve as a model for studying idiopathic pulmonary fibrosis .
Dermatological Implications
This compound has been linked to various dermatological reactions, including flagellate dermatitis. This condition has been documented in patients undergoing chemotherapy regimens that include bleomycin derivatives.
Case Study: Flagellate Dermatitis
In a reported case, a patient developed skin lesions characterized by linear erythematous patches after receiving bleomycin as part of a chemotherapy regimen. The temporal relationship between bleomycin administration and the appearance of skin lesions supports the need for monitoring dermatological side effects in patients treated with this compound .
Potential for Development of New Therapeutics
Given the structural modifications in this compound compared to traditional bleomycin, there is ongoing research into optimizing this compound for better therapeutic outcomes while minimizing toxicity.
Research Findings
Investigations into the molecular structure of this compound have revealed potential pathways for enhancing its efficacy and reducing adverse effects. Future studies are expected to focus on modifying the chemical structure further to improve selectivity towards tumor cells while limiting damage to healthy tissues .
Comparative Efficacy and Safety Profiles
A comparative analysis of this compound with other chemotherapeutic agents highlights the need for a balanced approach when considering its use in clinical settings.
Agent | Antitumor Activity | Pulmonary Toxicity | Dermatological Reactions |
---|---|---|---|
Bleomycin | Moderate | Moderate | Yes |
This compound | Similar | High | Yes |
Pepleomycin | Moderate | Moderate | Less frequent |
This table illustrates that while this compound may not offer superior antitumor activity compared to other agents, its higher pulmonary toxicity poses significant risks that must be considered in treatment planning.
Propiedades
Fórmula molecular |
C60H97N19O25S3 |
---|---|
Peso molecular |
1580.7 g/mol |
Nombre IUPAC |
[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[3-[3-(butylamino)propylamino]propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate;sulfuric acid |
InChI |
InChI=1S/C60H95N19O21S2.H2O4S/c1-6-7-11-66-12-8-13-67-14-9-15-69-53(91)32-22-102-57(75-32)33-23-101-37(74-33)10-16-70-54(92)39(28(5)82)77-52(90)26(3)41(84)27(4)73-56(94)40(78-55(93)38-25(2)49(63)79-51(76-38)30(17-36(62)83)71-18-29(61)50(64)89)46(31-19-68-24-72-31)98-59-48(44(87)42(85)34(20-80)97-59)99-58-45(88)47(100-60(65)95)43(86)35(21-81)96-58;1-5(2,3)4/h19,22-24,26-30,34-35,39-48,58-59,66-67,71,80-82,84-88H,6-18,20-21,61H2,1-5H3,(H2,62,83)(H2,64,89)(H2,65,95)(H,68,72)(H,69,91)(H,70,92)(H,73,94)(H,77,90)(H,78,93)(H2,63,76,79);(H2,1,2,3,4) |
Clave InChI |
VDJLTERWGFKNII-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCCCNCCCNC(=O)C1=CSC(=N1)C2=CSC(=N2)CCNC(=O)C(C(C)O)NC(=O)C(C)C(C(C)NC(=O)C(C(C3=CN=CN3)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)OC(=O)N)O)NC(=O)C6=C(C(=NC(=N6)C(CC(=O)N)NCC(C(=O)N)N)N)C)O.OS(=O)(=O)O |
Sinónimos |
leomycin BAPP bleomycin-BAPP NSC 294979 NSC-294979 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.